

(S)-(+)-2-Phenylglycinol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-2-Phenylglycinol

Cat. No.: B122105

[Get Quote](#)

Foreword

(S)-(+)-2-Phenylglycinol, a chiral amino alcohol, serves as a critical building block in modern organic synthesis. Its utility in the stereoselective preparation of complex molecules has positioned it as an invaluable tool for researchers in drug discovery and development. This technical guide provides an in-depth overview of the key properties, applications, and experimental considerations for **(S)-(+)-2-Phenylglycinol**, with a focus on its role as a chiral auxiliary in asymmetric synthesis.

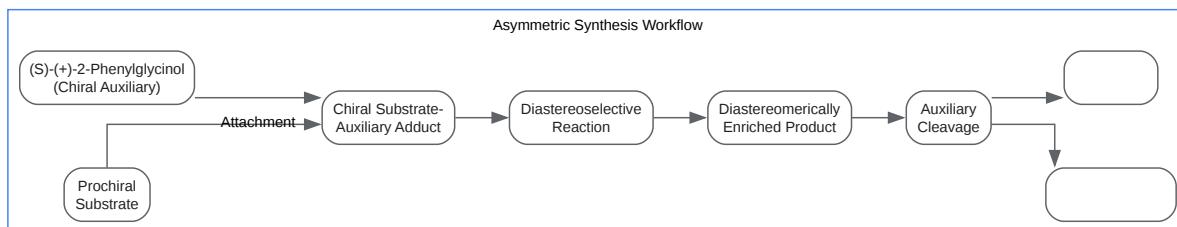
Core Compound Identification and Properties

(S)-(+)-2-Phenylglycinol is a commercially available chiral reagent. The fundamental identification and physicochemical properties are summarized below.

Identifier	Value	Reference
CAS Number	20989-17-7	
Molecular Formula	C8H11NO	[1]
Molecular Weight	137.18 g/mol	

Physical and Chemical Properties

Appearance	White to light yellow crystalline powder	[1]
Melting Point	75-79 °C	[1]
Optical Activity	$[\alpha]D +33^\circ$ (c = 0.75 in 1 M HCl)	
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and methanol. Limited solubility in water.	[1]
Purity	Typically available in $\geq 98\%$ purity.	[2]

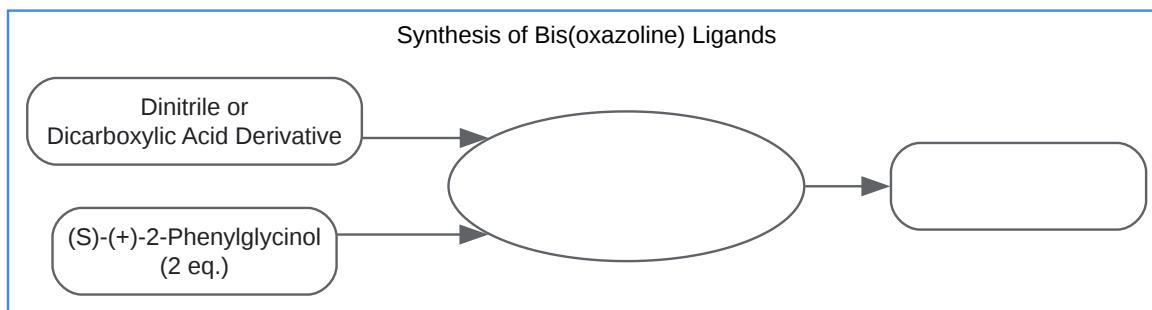

Applications in Asymmetric Synthesis

The primary application of **(S)-(+)-2-Phenylglycinol** lies in its use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

(S)-(+)-2-Phenylglycinol is particularly effective in directing the stereoselective synthesis of a variety of chiral compounds, including amino acids and alkaloids. It is also a key precursor in the synthesis of chiral ligands, such as bis(oxazolines), which are used in asymmetric catalysis.

Role as a Chiral Auxiliary

The general workflow for utilizing a chiral auxiliary such as **(S)-(+)-2-Phenylglycinol** is depicted below. This process allows for the conversion of a prochiral substrate into a chiral product with a high degree of stereocontrol.



[Click to download full resolution via product page](#)

General workflow for asymmetric synthesis using a chiral auxiliary.

Synthesis of Chiral Bis(oxazoline) Ligands

(S)-(+)-2-Phenylglycinol is a common starting material for the synthesis of C2-symmetric chiral bis(oxazoline) (BOX) ligands. These ligands are highly effective in a wide range of metal-catalyzed asymmetric reactions. The synthesis typically involves the condensation of two equivalents of the amino alcohol with a dicarboxylic acid derivative.

[Click to download full resolution via product page](#)

Simplified workflow for the synthesis of BOX ligands.

Experimental Protocols

The following are generalized experimental protocols for key applications of **(S)-(+)-2-Phenylglycinol**. Researchers should consult the primary literature for specific substrate and

reaction optimization.

General Procedure for the Synthesis of Chiral Bis(oxazoline) Ligands

This protocol is based on a one-pot condensation reaction.

Materials:

- **(S)-(+)-2-Phenylglycinol**
- Malononitrile or other suitable dinitrile
- Zinc triflate ($Zn(OTf)_2$)
- Toluene
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a solution of the dinitrile (1.0 mmol) in toluene (10 mL) is added **(S)-(+)-2-Phenylglycinol** (2.2 mmol).
- Zinc triflate (0.1 mmol) is added to the mixture.
- The reaction mixture is heated to reflux with a Dean-Stark trap to remove water.
- The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired bis(oxazoline) ligand.

General Procedure for Diastereoselective Alkylation using a Phenylglycinol-Derived Oxazolidinone Auxiliary

This protocol outlines the use of an oxazolidinone derived from **(S)-(+)-2-Phenylglycinol** for a diastereoselective alkylation.

Part A: Acylation of the Chiral Auxiliary

- **(S)-(+)-2-Phenylglycinol** is first converted to the corresponding oxazolidinone.
- The oxazolidinone (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere and cooled to -78 °C.
- n-Butyllithium (1.1 mmol) is added dropwise, and the solution is stirred for 15 minutes.
- The desired acyl chloride (1.2 mmol) is added, and the reaction is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched with saturated aqueous ammonium chloride.
- The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
- The crude N-acyl oxazolidinone is purified by column chromatography.

Part B: Diastereoselective Alkylation

- The N-acyl oxazolidinone (1.0 mmol) is dissolved in anhydrous THF (10 mL) and cooled to -78 °C.
- A strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 mmol) is added dropwise to form the enolate.
- After stirring for 30 minutes, the alkylating agent (e.g., benzyl bromide) (1.2 mmol) is added.
- The reaction is stirred at -78 °C for several hours until TLC analysis indicates the consumption of the starting material.

- The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature.
- The product is extracted, and the organic layer is purified as described in Part A.

Part C: Cleavage of the Chiral Auxiliary

- The alkylated product (1.0 mmol) is dissolved in a mixture of THF and water.
- Lithium hydroxide (2.0 mmol) is added, and the mixture is stirred at room temperature.
- Upon completion, the reaction mixture is acidified, and the chiral carboxylic acid product is extracted.
- The aqueous layer can be basified to recover the **(S)-(+)-2-Phenylglycinol** auxiliary.

Safety and Handling

(S)-(+)-2-Phenylglycinol is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).^[3]

- Eye Protection: Wear safety glasses with side-shields or goggles.^[4]
- Skin Protection: Wear protective gloves and a lab coat.^[4]
- Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.^[3]
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.^[3] If inhaled, move to fresh air.^[4] If swallowed, rinse mouth with water and do not induce vomiting; seek immediate medical attention.^[3]

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant literature and safety data sheets before any experimental work is undertaken.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-(+)-2-Phenylglycinol CAS#: 20989-17-7 [m.chemicalbook.com]
- 2. L13265.14 [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- To cite this document: BenchChem. [(S)-(+)-2-Phenylglycinol: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122105#s-2-phenylglycinol-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com